molecular formula C8H8FNO B12831751 2-Amino-2-(2-fluorophenyl)ethen-1-ol

2-Amino-2-(2-fluorophenyl)ethen-1-ol

Cat. No.: B12831751
M. Wt: 153.15 g/mol
InChI Key: GEKLGHNBHHPHJA-YVMONPNESA-N
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Description

2-Amino-2-(2-fluorophenyl)ethen-1-ol is an organic compound with the molecular formula C8H10FNO It is characterized by the presence of an amino group, a fluorophenyl group, and an ethenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluorophenyl)ethen-1-ol typically involves the reaction of 2-fluorobenzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluorophenyl)ethen-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-2-(2-fluorophenyl)ethen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluorophenyl)ethen-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-bromophenyl)ethan-1-ol
  • 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
  • 2-Amino-2-(3-fluorophenyl)ethan-1-ol

Uniqueness

2-Amino-2-(2-fluorophenyl)ethen-1-ol is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications .

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

(Z)-2-amino-2-(2-fluorophenyl)ethenol

InChI

InChI=1S/C8H8FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-5,11H,10H2/b8-5-

InChI Key

GEKLGHNBHHPHJA-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/O)/N)F

Canonical SMILES

C1=CC=C(C(=C1)C(=CO)N)F

Origin of Product

United States

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